molecular formula C11H15NSn B13054225 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine CAS No. 1260215-33-5

4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine

Cat. No.: B13054225
CAS No.: 1260215-33-5
M. Wt: 279.95 g/mol
InChI Key: LGIYVLMZTDUSDH-UHFFFAOYSA-N
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Description

4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a propynyl group at the 4-position and a trimethylstannyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.

    Substitution Reaction: A propynyl group is introduced at the 4-position of the pyridine ring through a substitution reaction. This can be achieved using a suitable propynylating agent under controlled conditions.

    Stannylation: The introduction of the trimethylstannyl group at the 2-position is carried out using a stannylating reagent such as trimethyltin chloride. The reaction is typically conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be used to modify the stannyl group or the pyridine ring.

    Substitution: The propynyl and stannyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine involves its interaction with molecular targets and pathways within a given system. The propynyl and stannyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(prop-1-yn-1-yl)silane: Similar in structure but with a silicon atom instead of tin.

    4-(Prop-1-yn-1-yl)aniline: Features an aniline group instead of a pyridine ring.

    Other Organotin Compounds: Various organotin compounds with different substituents and functional groups.

Uniqueness

4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is unique due to the combination of the propynyl and trimethylstannyl groups on a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1260215-33-5

Molecular Formula

C11H15NSn

Molecular Weight

279.95 g/mol

IUPAC Name

trimethyl-(4-prop-1-ynylpyridin-2-yl)stannane

InChI

InChI=1S/C8H6N.3CH3.Sn/c1-2-3-8-4-6-9-7-5-8;;;;/h4-6H,1H3;3*1H3;

InChI Key

LGIYVLMZTDUSDH-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=NC=C1)[Sn](C)(C)C

Origin of Product

United States

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